Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside
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Overview
Description
Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside is a synthetic derivative of glucose. It is commonly used in biochemical research to investigate carbohydrate chemistry and glycobiology. The compound features a phthalimide group at the 2-position and a 2-deoxy modification, which allows for versatile applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside typically involves the reaction of 2-amino-2-deoxy-D-glucose with phthalic anhydride to form the phthalimido derivative. This intermediate is then methylated to produce the final compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phthalimido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized glucopyranosides .
Scientific Research Applications
Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside is widely used in scientific research, including:
Mechanism of Action
The compound serves as a valuable substrate for studying enzymatic processes involving glycosidic bond cleavage and synthesis. It is utilized as a glycosyl donor or acceptor in glycosylation reactions catalyzed by glycosyltransferases. These enzymes play crucial roles in cellular processes such as protein glycosylation, signal transduction, and cell-cell recognition .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
- 2,2,2-Trichloroethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside
Uniqueness
Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside is unique due to its specific structure, featuring a phthalimide group at the 2-position and a 2-deoxy modification. This structure allows for versatile applications in biochemical research, particularly in studying carbohydrate chemistry and glycobiology .
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-15-10(12(19)11(18)9(6-17)23-15)16-13(20)7-4-2-3-5-8(7)14(16)21/h2-5,9-12,15,17-19H,6H2,1H3/t9-,10-,11-,12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRBBRIJDAJADF-ACVJOUTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76101-14-9 |
Source
|
Record name | Methyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76101-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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